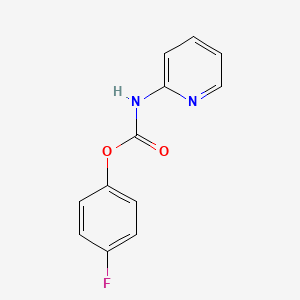

(4-fluorophenyl) N-pyridin-2-ylcarbamate

Description

(4-Fluorophenyl) N-pyridin-2-ylcarbamate is a carbamate derivative featuring a 4-fluorophenyl group linked to a pyridin-2-yl moiety via a carbamate bridge. For instance, S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides are synthesized using coupling reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) to condense 6-thiadicidinic acid with 4-fluoroaniline . Similarly, nucleophilic displacement and carbamoylation steps are employed in the synthesis of compounds containing 4-fluorophenyl and pyridine groups, as seen in the preparation of pyrimidine derivatives (e.g., compound 22) . These methods highlight the versatility of fluorophenyl-carbamate chemistry in drug discovery and materials science.

Properties

IUPAC Name |

(4-fluorophenyl) N-pyridin-2-ylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-4-6-10(7-5-9)17-12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKKTXVEMNAGEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of (4-Fluorophenyl) N-Pyridin-2-ylcarbamate Analogs

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Planarity | Key Structural Features |

|---|---|---|---|---|

| This compound* | ~260 (estimated) | Not reported | Nonplanar | Carbamate bridge, 4-Fluorophenyl, pyridin-2-yl |

| 4-(4-Fluorophenyl)thiazole derivatives | 466–545 | 268–287 | Partially planar | Fluorophenyl, thiazole, triazole moieties |

| N-(4-Fluorophenyl)maleimide | ~235 | Not reported | Planar | Maleimide core, 4-Fluorophenyl |

Key Observations :

- Nonplanarity: The 4-fluorophenyl group induces steric distortion, as observed in metalloporphyrins and carbamate derivatives, reducing planarity compared to non-fluorinated analogs .

- Thermal Stability : Thiazole derivatives with fluorophenyl groups exhibit high melting points (268–287°C), suggesting robust intermolecular interactions (e.g., halogen bonding) .

Table 2: Bioactivity Comparison of Fluorophenyl-Containing Compounds

| Compound | Target | IC50/EC50 (μM) | Selectivity Notes |

|---|---|---|---|

| 4-[5-(4-Fluorophenyl)-...-piperidine-4-ol | p38α kinase | 0.13 | Second-highest activity after imidazole |

| N-(4-Fluorophenyl)maleimide | Monoglyceride lipase (MGL) | 5.18 | Comparable to iodine-substituted analogs |

| 4-Chloro-N-(4-fluorobenzyl)pyrimidine | Not reported | >10 (inactive) | Lack of inhibitory activity |

Key Observations :

- Kinase Inhibition : Fluorophenyl-pyridine hybrids demonstrate potent kinase inhibition (IC50 = 0.13 µM), attributed to the electron-withdrawing fluorine enhancing binding affinity .

- Halogen Independence : Fluorine substitution shows comparable MGL inhibition to larger halogens (e.g., iodine, IC50 = 4.34 µM), indicating minimal steric or electronic dependence in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.